REACTION_CXSMILES
|
[CH2:1]([O:3][C:4]([O:9][CH2:10]C)([O:6][CH2:7]C)[CH3:5])C.[Cl:12]Cl>C(O)C>[Cl:12][CH2:5][C:4]([O:9][CH3:10])([O:6][CH3:7])[O:3][CH3:1]
|
Name
|
|
Quantity
|
648 g
|
Type
|
reactant
|
Smiles
|
C(C)OC(C)(OCC)OCC
|
Name
|
|
Quantity
|
70 g
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Name
|
|
Quantity
|
260 g
|
Type
|
reactant
|
Smiles
|
ClCl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
ClCl
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
A 1000 ml flask equipped with a stirrer and gas inlet tube
|
Type
|
CUSTOM
|
Details
|
did not rise above 15° C
|
Type
|
DISTILLATION
|
Details
|
the mixture was worked-up by distillation
|
Type
|
CUSTOM
|
Details
|
to remove low boilers such as methanol and methyl acetate in the first stages at a reflux ratio of 5:1
|
Reaction Time |
4 h |
Name
|
|
Type
|
product
|
Smiles
|
ClCC(OC)(OC)OC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 520 g | |
YIELD: PERCENTYIELD | 67% | |
YIELD: CALCULATEDPERCENTYIELD | 90.9% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |